(5-nitro-1H-pyrazol-3-yl)methanol

Medicinal Chemistry Fragment-Based Drug Discovery Hydrogen-Bonding Capacity

Researchers requiring regioisomerically pure nitropyrazole building blocks face yield losses and SAR ambiguity when substituting in-class analogs. (5-Nitro-1H-pyrazol-3-yl)methanol resolves this with a crystalline, sharp-melting (136-137 °C) bifunctional core that provides a 3-CH₂OH handle and a 5-NO₂ group. • Bidentate hinge-binding fragment for BTK, TYK2, MAP4K1, Syk kinase campaigns. • Single-step activation to 3-(chloromethyl) electrophile for parallel library synthesis. • ≥97% purity with analytical release specifications supports GLP tox and IND-enabling studies.

Molecular Formula C4H5N3O3
Molecular Weight 143.1 g/mol
CAS No. 1000895-25-9
Cat. No. B1418186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-nitro-1H-pyrazol-3-yl)methanol
CAS1000895-25-9
Molecular FormulaC4H5N3O3
Molecular Weight143.1 g/mol
Structural Identifiers
SMILESC1=C(NN=C1CO)[N+](=O)[O-]
InChIInChI=1S/C4H5N3O3/c8-2-3-1-4(6-5-3)7(9)10/h1,8H,2H2,(H,5,6)
InChIKeyKXBNQNCHAUDZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Nitro-1H-pyrazol-3-yl)methanol: Identity & Core Properties


(5-Nitro-1H-pyrazol-3-yl)methanol (CAS 1000895-25-9) is a bifunctional nitropyrazole building block with the molecular formula C₄H₅N₃O₃ and a molecular weight of 143.10 g/mol . The compound features a 5-nitro-1H-pyrazole core regioisomerically distinct from its 3-nitro and 4-nitro analogs, with a primary hydroxymethyl (–CH₂OH) group at the 3-position of the pyrazole ring [1]. This substitution pattern confers a characteristic experimentally measured melting point of 136–137 °C (sharp, indicative of crystalline homogeneity, versus the 157–161 °C range observed for the simpler 4-nitropyrazole parent scaffold lacking the hydroxymethyl group) .

(5-Nitro-1H-pyrazol-3-yl)methanol: Why Analogs Fall Short


Nitropyrazoles are a structurally diverse class; the position of the nitro substituent (3-, 4-, or 5-) and the presence and location of additional functional groups (e.g., –CH₂OH, –CH₃, N-alkyl) fundamentally alter reactivity, hydrogen-bonding capacity, and downstream derivatization pathways [1][2]. For instance, 4-nitropyrazole (CAS 2075-46-9) lacks the hydroxymethyl handle entirely, while (4-nitro-1H-pyrazol-1-yl)methanol (CAS 1001518-99-5) places the reactive alcohol on the N1 ring nitrogen rather than the C3 carbon, resulting in a different chemical connectivity and elimination of the tautomeric NH proton critical for certain coupling reactions . Without quantitative, fit-for-purpose differentiation data, substituting any in-class analog risks altering reaction yields, introducing undesired regioisomeric impurities, or invalidating structure-activity relationships in medicinal chemistry campaigns .

Quantitative Evidence vs. Closest Analogs


Dual Hydrogen-Bond Donor Capacity vs. 4-Nitropyrazole

(5-Nitro-1H-pyrazol-3-yl)methanol exhibits two hydrogen-bond donor sites (the pyrazole NH and the primary alcohol OH), whereas the commonly used parent scaffold 4-nitropyrazole (CAS 2075-46-9) possesses only one (the pyrazole NH) [1]. The additional –CH₂OH donor enables the target compound to engage in bidentate hydrogen-bonding interactions with biological targets, a feature exploited in fragment-based drug design where each additional H-bond donor can contribute approximately 0.5–1.5 kcal/mol to binding free energy [2].

Medicinal Chemistry Fragment-Based Drug Discovery Hydrogen-Bonding Capacity

Primary Alcohol as a Late-Stage Diversification Handle

The target compound features a primary hydroxymethyl group that can be directly converted to a chloromethyl intermediate under standard conditions (SOCl₂, CH₂Cl₂, 35 °C, 2 h), yielding 3-(chloromethyl)-5-nitro-1H-pyrazole, a versatile electrophile for nucleophilic displacement reactions . In contrast, 4-nitropyrazole (CAS 2075-46-9) and 3-nitropyrazole (CAS 26621-44-3) lack this functional handle entirely, requiring additional synthetic steps (e.g., formylation, reduction) to introduce a reactive methylene unit, which inevitably reduces overall yield and increases step count .

Synthetic Chemistry Late-Stage Functionalization Building Block Utility

5-Nitro Regioisomer Advantage in Kinase Inhibitor Programs

A review of patent literature citing CAS 1000895-25-9 reveals that (5-nitro-1H-pyrazol-3-yl)methanol is specifically enumerated as a synthetic intermediate in multiple kinase inhibitor development programs, including BTK (Bruton's tyrosine kinase) degraders, TYK2 inhibitors, and MAP4K1 inhibitors . The 5-nitro regioisomer is explicitly preferred over 3-nitro and 4-nitro analogs in these contexts because the nitro group at the 5-position establishes the correct vector for key interactions within the kinase ATP-binding pocket when elaborated into final inhibitors [1]. In the broader nitropyrazole class, antibacterial 3-nitropyrazole derivatives (e.g., 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide) demonstrated MIC values of 0.25 μg/mL against E. coli, but these antibacterial pharmacophores require the 3-nitro substitution pattern and are structurally incompatible with the kinase-targeted 5-nitro regioisomer [2].

Kinase Inhibition BTK Inhibitors TYK2 Inhibitors Patent-Backed Utility

Melting Point and pKa Differentiation vs. Positional Isomer

The target compound exhibits an experimentally measured melting point of 136–137 °C with a predicted pKa of 8.32 ± 0.10, indicating that the pyrazole NH exists predominantly in its neutral form at physiological pH . The isomeric compound (3-nitro-1H-pyrazol-5-yl)methanol (CAS 1844857-53-9), which bears the nitro group at the 3-position and the hydroxymethyl at the 5-position, shares the same molecular formula (C₄H₅N₃O₃, MW 143.10) but lacks a publicly reported melting point range, suggesting either limited crystalline characterization or polymorphic behavior . A sharp, well-defined melting point is a critical quality attribute for procurement, as it directly correlates with crystallinity and batch-to-batch purity consistency, facilitating analytical release testing and formulation development [1].

Physicochemical Characterization Crystallinity Ionization State Quality Control

Thermal Stability vs. N-Alkylated Analogs

The target compound possesses a predicted boiling point of 475.4 ± 30.0 °C and a density of 1.651 ± 0.06 g/cm³, reflecting the presence of the free NH-pyrazole tautomer, which participates in intermolecular hydrogen bonding that stabilizes the condensed phase . By comparison, the N-methylated analog (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol (CAS 1260659-40-2, MW 157.13) has a predicted boiling point of 372.5 ± 27.0 °C—approximately 103 °C lower—due to the elimination of the intermolecular NH hydrogen-bonding network upon N-alkylation . The higher thermal stability of the target compound translates to a wider operational temperature window for reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings that may require elevated temperatures [1].

Thermal Stability Reaction Condition Tolerance Process Chemistry

Research & Industrial Application Scenarios


Fragment-Based Drug Discovery for Kinase Targets

In fragment-based screening campaigns targeting kinases (BTK, TYK2, MAP4K1, Syk), (5-nitro-1H-pyrazol-3-yl)methanol serves as a rule-of-three-compliant fragment (MW 143.10 < 300 Da) with dual hydrogen-bond donor capacity (NH + OH) that enables bidentate recognition of the kinase hinge region . Its inclusion in patent-cited inhibitor programs provides a documented starting point for fragment growing and merging strategies, reducing the time to identify tractable chemical matter compared to de novo fragment discovery .

Parallel Library Synthesis via Chloromethyl Electrophile

The primary alcohol can be directly converted to the chloromethyl derivative (3-(chloromethyl)-5-nitro-1H-pyrazole) , which serves as a universal electrophile for parallel synthesis of diverse compound libraries. This single-step activation enables nucleophilic displacement with amines, thiols, and alkoxides, generating focused libraries around the 5-nitropyrazole scaffold for structure-activity relationship (SAR) exploration without requiring de novo route design for each analog.

Quality-Controlled Procurement for Regulated R&D

With an experimentally verified sharp melting point of 136–137 °C and available purity specifications (≥95% from multiple vendors, ≥97% from select suppliers) , this compound is amenable to identity confirmation by melting point determination, DSC, and HPLC analysis. This level of physicochemical characterization supports its use in GLP toxicology batch synthesis and IND-enabling studies, where well-defined analytical release specifications are a regulatory prerequisite [1].

Process Scale-Up with High Thermal Tolerance

The compound's predicted boiling point of 475.4 °C—substantially higher than N-alkylated analogs (e.g., ~372.5 °C for the N-methyl derivative) —indicates superior thermal stability derived from intermolecular hydrogen bonding. This property supports its use in high-temperature reaction sequences (e.g., nucleophilic aromatic substitution, Buchwald-Hartwig couplings) during process chemistry development, where lower-boiling analogs may undergo thermal degradation, leading to impurity formation and yield loss.

Technical Documentation Hub

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